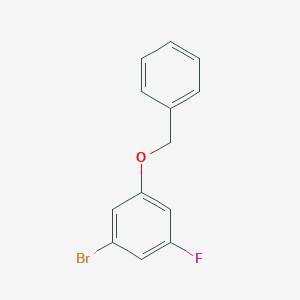
1-(Benzyloxy)-3-bromo-5-fluorobenzene
概要
説明
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds (single, double, triple) between the atoms. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
The physical properties of a compound include its melting point, boiling point, solubility, and density. The chemical properties refer to how the compound reacts with other substances .科学的研究の応用
Synthesis of Aryl- and Arylmethylacridinones : The reaction of 1-fluoro-2-lithiobenzenes, derived from 1-bromo-2-fluorobenzenes, with 2-halobenzaldehydes, resulted in the synthesis of aryl- and arylmethylacridin-9(10H)-ones. This suggests potential applications in organic synthesis and medicinal chemistry (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
Use in Educational Experiments : A Grignard experiment for undergraduate chemistry students used 1-bromo-4-fluorobenzene. This demonstrates its utility in educational settings for understanding chemical reactions and spectroscopy (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).
Electrochemical Fluorination Studies : Research on the electrochemical fluorinations of various benzene compounds, including 1-bromo-4-fluorobenzene, provided insights into the fluorination mechanisms, which is significant in developing synthetic strategies for fluorinated organic compounds (Momota, Mukai, Kato, & Morita, 1998).
Coordination Chemistry of Fluorocarbons : The study of fluorocarbon coordination chemistry, including reactions of 1,3-bis(bromomethyl)-2-fluorobenzene, provided insights into the synthesis and properties of fluorocryptands and their metal ion complexes, which are relevant in supramolecular chemistry (Plenio, Hermann, & Diodone, 1997).
Investigation of Hydrogen Bonding in Fluoroaromatic Compounds : A study on 1,2,3,5-tetrafluorobenzene, related to 1-(Benzyloxy)-3-bromo-5-fluorobenzene, revealed insights into hydrogen bonding in fluoroaromatic compounds, which is crucial for understanding their molecular interactions and crystal structures (Thakur, Kirchner, Bläser, Boese, & Desiraju, 2010).
Synthesis and Estrogen Receptor Binding Studies : Research involving similar compounds, like 1-bromo-3,5-difluorobenzene, in the synthesis of estrogen receptor-binding compounds, indicates potential applications in pharmaceutical research, particularly in developing antiestrogenic drugs (Mccague, Kuroda, Leclercq, & Stoessel, 1986).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-bromo-3-fluoro-5-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKNCAKNJIQBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460285 | |
| Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130722-44-0 | |
| Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
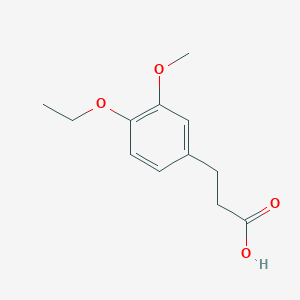
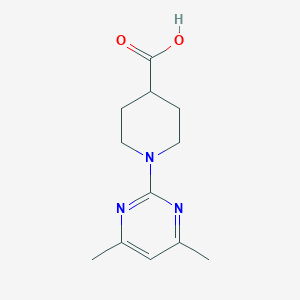
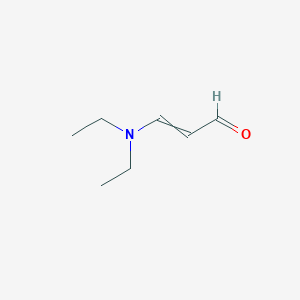
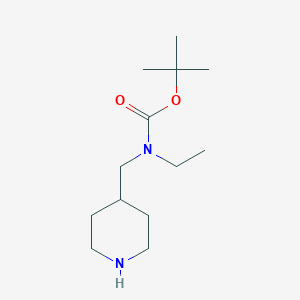


![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
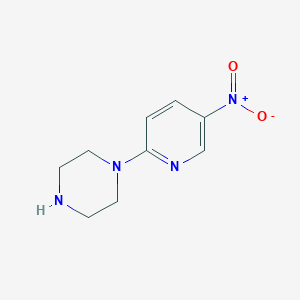
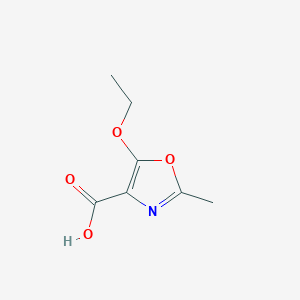
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
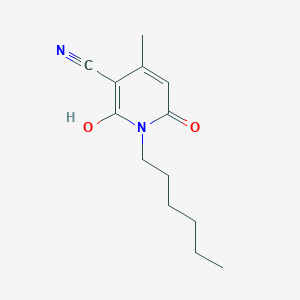
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
